molecular formula C19H21N3O2 B2873515 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 941908-52-7

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2873515
CAS No.: 941908-52-7
M. Wt: 323.396
InChI Key: LOPPDCDLUFNERT-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an indole ring and a methoxy-substituted phenyl ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The indole ring can facilitate binding to protein targets, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-indol-3-yl)-3-phenylurea
  • 1-(1-ethyl-1H-indol-3-yl)-3-(2-methylphenyl)urea
  • 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenyl)urea

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to similar compounds.

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound classified as a urea derivative, notable for its unique structural features, including an indole ring and a methoxy-substituted phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments.

Chemical Structure

The molecular formula of this compound is C19H21N3O2C_{19}H_{21}N_{3}O_{2}. The compound's structure can be represented as follows:

InChI InChI 1S C19H21N3O2 c1 4 22 12 16 14 7 5 6 8 17 14 22 21 19 23 20 15 11 13 2 9 10 18 15 24 3 h5 12H 4H2 1 3H3 H2 20 21 23 \text{InChI }\text{InChI 1S C19H21N3O2 c1 4 22 12 16 14 7 5 6 8 17 14 22 21 19 23 20 15 11 13 2 9 10 18 15 24 3 h5 12H 4H2 1 3H3 H2 20 21 23 }

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The indole moiety is known for facilitating binding to protein targets, which may modulate enzyme activity or receptor interactions. The presence of methoxy and methyl groups enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays indicated that it could induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutics.
Cell Line IC50 (µM) Mechanism
A3754.2Induction of apoptosis
HepG20.71Cell cycle arrest at S phase
MCF71.39Apoptosis induction

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent:

  • Inhibition of COX Enzymes : Studies indicate that it selectively inhibits cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
Enzyme IC50 (µM) Selectivity Index
COX-15.40High
COX-20.01Higher than COX-1

Case Studies and Research Findings

  • Study on Antitumor Activity : A research article published in the Journal of Medicinal Chemistry reported that derivatives of indole-based compounds exhibit potent antitumor activity through mechanisms involving cell cycle disruption and apoptosis induction .
  • Inflammation Models : In vivo models demonstrated that the compound significantly reduced inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases .
  • Comparative Analysis : When compared to similar compounds such as 1-(1-ethylindol-3-yl)-3-(phenyl)urea, the unique substitution pattern of this compound contributes to its enhanced biological activity .

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(2)9-10-18(15)24-3/h5-12H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPPDCDLUFNERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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